REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].Cl[CH2:11][C:12]([O:14][CH3:15])=[O:13].O.O.O.C([O-])(=O)C.[Na+].CO>O>[CH3:15][O:14][C:12](=[O:13])[CH2:11][NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[C:3]([O:2][CH3:1])[CH:4]=1 |f:2.3.4.5.6|
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Name
|
|
Quantity
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61.6 g
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Type
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reactant
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Smiles
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COC=1C=C(N)C=CC1
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Name
|
|
Quantity
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44 mL
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Type
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reactant
|
Smiles
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ClCC(=O)OC
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Name
|
|
Quantity
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114 g
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Type
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reactant
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Smiles
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O.O.O.C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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70 mL
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Type
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reactant
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Smiles
|
CO
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Name
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|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 18 h
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Duration
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18 h
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (3×250 ml)
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Type
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CUSTOM
|
Details
|
dried organic extracts were evaporated
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Type
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ADDITION
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Details
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the residue was treated with 10% concentrated sulphuric acid in methanol (250 ml)
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Type
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ADDITION
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Details
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After 3 h the solution was poured carefully into 8% sodium bicarbonate (1200 ml)
|
Duration
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3 h
|
Type
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CUSTOM
|
Details
|
partitioned with ether (4×500 ml)
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Type
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WASH
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Details
|
The combined organic extracts were washed successively with 0.5M citric acid solution (5×200 ml) and brine (500 ml)
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
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Purification by FCC
|
Type
|
WASH
|
Details
|
eluting initially with ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC1=CC(=CC=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |